molecular formula C7H17ClN2O B6143353 2-amino-N,4-dimethylpentanamide hydrochloride CAS No. 118835-21-5

2-amino-N,4-dimethylpentanamide hydrochloride

Cat. No.: B6143353
CAS No.: 118835-21-5
M. Wt: 180.67 g/mol
InChI Key: RRZJUBLBYSGTOZ-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Derivative Chemistry

2-Amino-N,4-dimethylpentanamide hydrochloride is a derivative of the proteinogenic amino acid L-leucine, a fundamental building block in biochemistry. drugbank.com Its structure, featuring a chiral center at the alpha-carbon, an N-methylated amide, and a 4-methylpentyl side chain, places it within the broad class of N-alkylated amino acid amides. The synthesis of such derivatives is a significant area of research, as the introduction of an N-alkyl group can profoundly influence the molecule's conformational preferences and biological activity. monash.edu

The synthesis of N-alkylated amino acid esters and amides can be achieved through various methods, including the direct N-alkylation of amino acid esters and amides with alcohols, a process that is atom-economical and utilizes readily available starting materials. nih.gov Ruthenium-catalyzed reactions, for instance, have demonstrated high efficiency and retention of stereochemical integrity in these transformations. nih.gov Another common approach involves the use of protecting groups and subsequent alkylation. For example, N-tosyl sulfonamides of amino acids can be deprotonated and then alkylated with reagents like methyl iodide. monash.edu While a specific, detailed synthesis for this compound is not extensively documented in publicly available research, the general principles of N-alkylation of amino acid derivatives provide a clear framework for its potential preparation. monash.edunih.gov

The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, which is an important consideration for its handling and potential applications in various chemical and biological systems.

Significance as a Chiral Amide Scaffold

The core significance of this compound in chemical research lies in its potential as a chiral amide scaffold. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which they can be removed. doi.org The chirality inherent in the leucine-derived backbone of this compound can be exploited to direct the stereoselective formation of new chemical bonds.

N-substituted amides derived from amino acids have been successfully employed as chiral auxiliaries in various asymmetric reactions, including stereoselective alkylations. doi.org The N-methyl group and the isobutyl group of the leucine (B10760876) side chain create a specific steric environment around the chiral center. This steric hindrance can influence the trajectory of incoming reagents, leading to a preference for the formation of one diastereomer over another. For instance, chiral glycinamides have been used to prepare enantiopure α-amino acids through diastereoselective alkylation of their enolates. doi.org

While specific studies detailing the use of this compound as a chiral auxiliary are not prominent in the literature, its structural features are analogous to other N-alkylated amino amides that have proven effective in stereoselective synthesis. The efficiency of such a scaffold is typically evaluated by the diastereomeric excess (de) achieved in the reaction, which quantifies the stereochemical control exerted by the chiral auxiliary.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound and related N-alkylated amino amides is primarily centered on medicinal chemistry and the development of novel synthetic methodologies.

In medicinal chemistry, the N-methylation of peptides and amino acid derivatives is a well-established strategy to enhance their pharmacological properties. The introduction of an N-methyl group can increase a molecule's lipophilicity, which may improve its membrane permeability and oral bioavailability. monash.edu Furthermore, N-methylation can confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based drugs. nbinno.comnbinno.com Given these advantages, this compound represents a potential building block for the synthesis of peptidomimetics and other small molecules with therapeutic potential.

From a synthetic chemistry perspective, the exploration of simple, robust, and effective chiral auxiliaries is a continuous endeavor. The potential of this compound as a readily accessible, leucine-derived chiral scaffold makes it an attractive candidate for further investigation in asymmetric synthesis. Research in this area would likely focus on its application in stereoselective carbon-carbon bond-forming reactions and evaluating its efficacy in comparison to existing chiral auxiliaries.

Additionally, amino acid derivatives can serve as chiral ligands for transition metal catalysts in asymmetric catalysis. mdpi.comresearchgate.net The nitrogen and oxygen atoms of this compound could potentially coordinate with a metal center, creating a chiral environment that could induce enantioselectivity in a variety of chemical transformations.

While direct research citing this specific compound (CAS Number: 118835-21-5) is limited in publicly accessible databases, its structural relationship to well-studied classes of compounds ensures its continued relevance in the broader context of chemical and pharmaceutical research. bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,4-dimethylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZJUBLBYSGTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino N,4 Dimethylpentanamide Hydrochloride

Stereoselective and Enantioselective Synthetic Routes

Achieving the desired stereochemistry at the α-carbon of 2-amino-N,4-dimethylpentanamide hydrochloride is paramount. Various strategies, including asymmetric catalysis, chiral auxiliary-mediated syntheses, and diastereoselective approaches, are utilized to control the stereochemical outcome of the synthesis.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to enantiomerically enriched amines and their derivatives. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, analogous transformations provide insight into potential catalytic systems. For instance, the asymmetric hydrogenation of enamide precursors using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), is a well-established method for producing chiral amines. This approach, though potentially costly due to the precious metal catalysts, can offer high enantioselectivity.

Another potential avenue is the use of organocatalysis. Chiral phosphoric acids or bifunctional amine-thiourea catalysts have been successfully employed in various asymmetric transformations to produce chiral amines and amides. These catalysts work by activating the substrates and controlling the stereochemical environment of the reaction.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a powerful and widely employed strategy for stereoselective synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

For the synthesis of chiral α-amino acids and their derivatives, Evans' oxazolidinone auxiliaries and Ellman's tert-butanesulfinamide are prominent examples. wikipedia.org In the context of synthesizing compounds structurally similar to 2-amino-N,4-dimethylpentanamide, Ellman's chiral tert-butanesulfinamide auxiliary has been shown to be effective. evitachem.com This auxiliary can be condensed with a suitable carbonyl compound to form a tert-butanesulfinyl imine, which then undergoes diastereoselective nucleophilic addition. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine. For example, a diastereoselective Strecker synthesis or a reductive amination route using this auxiliary can produce the (S)-enantiomer with high enantiomeric excess. evitachem.com

Another notable chiral auxiliary is pseudoephenamine, which has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov

A general scheme for a chiral auxiliary-mediated synthesis is presented below:

Table 1: General Scheme of Chiral Auxiliary-Mediated Synthesis
Step Description
1. Attachment The starting material is reacted with a chiral auxiliary to form a chiral adduct.
2. Stereoselective Reaction The chiral adduct undergoes a diastereoselective transformation to create the desired stereocenter.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to form a specific diastereomer of a product. This can be achieved by utilizing a substrate that already contains a stereocenter, which then directs the formation of a new stereocenter. In the context of 2-amino-N,4-dimethylpentanamide, if a chiral precursor is used, it can influence the stereochemistry of subsequent reactions.

One common diastereoselective strategy involves the alkylation of chiral enolates derived from amino acids. For instance, a protected derivative of a chiral amino acid can be converted to its enolate, which can then be alkylated. The existing stereocenter in the amino acid backbone directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent transformations can then lead to the desired 2-amino-N,4-dimethylpentanamide derivative.

Amide Bond Formation Techniques and Optimization

The formation of the amide bond between the carboxylic acid precursor and the corresponding amine is a critical step in the synthesis of this compound. The efficiency and purity of the final product are highly dependent on the chosen coupling method and reaction conditions.

Coupling Reagent Selection and Efficiency (e.g., Carbodiimides, Uronium/Phosphonium (B103445) Salts)

A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid group. fishersci.co.uk The choice of reagent can significantly impact the reaction rate, yield, and the extent of side reactions, such as racemization.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for amide bond formation. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. peptide.com To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with carbodiimides. peptide.com

Uronium/Phosphonium Salts: Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents. peptide.com They are known for their high reactivity and ability to minimize racemization, often leading to faster reaction times and higher yields compared to carbodiimides. peptide.com PyAOP is particularly effective for coupling N-methylated amino acids. peptide.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Advantages Disadvantages
Carbodiimides DCC, EDC Readily available, cost-effective. fishersci.co.ukpeptide.com Can lead to racemization, byproduct removal can be challenging (DCC). peptide.com
Uronium Salts HBTU, TBTU, HATU High efficiency, low racemization, fast reaction times. peptide.com Higher cost, potential for side reactions if not used correctly.

Reaction Condition Tuning for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, and base.

Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dichloromethane (B109758) (DCM) are commonly used for amide coupling reactions. Solvent screening studies for the synthesis of similar compounds have shown that polar aprotic solvents can accelerate amidation kinetics due to enhanced nucleophile activation and intermediate stability. evitachem.com

Temperature: Amide bond formation is typically carried out at room temperature or below (e.g., 0 °C) to minimize side reactions and racemization. For sterically hindered substrates or less reactive partners, the temperature may be moderately increased, but this requires careful monitoring to avoid compromising the purity of the product.

Base: An organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is usually added to the reaction mixture to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile. The choice and amount of base can be critical, as excess base can sometimes promote side reactions.

By carefully selecting the synthetic route, coupling reagents, and optimizing the reaction conditions, it is possible to produce this compound with high yield, purity, and the desired stereochemistry.

Green Chemistry Principles in Synthesis Scale-Up

The transition from laboratory-scale synthesis to large-scale industrial production introduces new challenges related to cost, safety, and environmental impact. ctfassets.net The principles of green chemistry provide a framework for designing more sustainable and efficient manufacturing processes. mdpi.com Applying these principles to the synthesis of this compound is crucial for modern pharmaceutical manufacturing. acs.org

Key green chemistry considerations for scale-up include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. chemistryforsustainability.org Amide formation via direct condensation or catalytic methods is inherently more atom-economical than routes that rely on stoichiometric activating agents, which generate significant byproducts. encyclopedia.pub

Use of Safer Solvents: A large portion of the waste generated in pharmaceutical manufacturing comes from organic solvents. ctfassets.net The ideal synthesis would use water, supercritical fluids, or greener solvent alternatives like cyclopentyl methyl ether (CPME). nih.gov Efforts should be made to minimize solvent use or implement solvent recycling programs. tandfonline.com

Catalysis over Stoichiometric Reagents: Catalytic processes (using small amounts of a catalyst) are superior to stoichiometric ones. mdpi.com The development of catalytic direct amidation methods, including those using biocatalysts like enzymes (e.g., lipase), represents a significant advance. nih.gov Biocatalysis can offer high selectivity and operate in environmentally benign solvents like water. ctfassets.net

Energy Efficiency: Reactions should be designed to run at ambient temperature and pressure whenever possible to reduce energy consumption. tandfonline.com The use of highly efficient catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions.

By integrating these principles early in the development lifecycle, the synthesis of this compound can be optimized to be not only economically viable but also environmentally responsible. ctfassets.net

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound -
tert-Butoxycarbonyl Boc
9-Fluorenylmethyloxycarbonyl Fmoc
Benzyloxycarbonyl Z, Cbz
2-(4-biphenyl)isopropoxycarbonyl Bpoc
Trifluoroacetic acid TFA
N,N-dimethylformamide DMF
N,N'-dicyclohexylcarbodiimide DCC
N,N'-diisopropylcarbodiimide DIC
1-hydroxybenzotriazole HOBt
N-hydroxysuccinimide NHS
Thionyl chloride -
Oxalyl chloride -
Cyclopentyl methyl ether CPME
Methylamine -

Stereochemical Aspects and Chirality Control

Elucidation of Absolute and Relative Stereochemistry

The molecule 2-amino-N,4-dimethylpentanamide possesses a chiral center at the α-carbon (C2), which is bonded to the amino group, the carboxamide group, a hydrogen atom, and an isobutyl group. This gives rise to two enantiomers, the (R)- and (S)-forms. The absolute configuration of these enantiomers is typically determined using a combination of spectroscopic and crystallographic techniques.

One of the most definitive methods for determining absolute stereochemistry is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density of the molecule, allowing for the unambiguous assignment of the spatial arrangement of the atoms. For a crystalline sample of an enantiomerically pure form of 2-amino-N,4-dimethylpentanamide hydrochloride, X-ray crystallography could provide precise bond lengths, bond angles, and the absolute configuration.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are also invaluable. While NMR spectroscopy is not typically used to determine absolute configuration directly, it can be employed to establish relative stereochemistry in molecules with multiple chiral centers. In the case of 2-amino-N,4-dimethylpentanamide, which has one primary chiral center, NMR can be used in conjunction with chiral derivatizing agents to distinguish between enantiomers. unipi.it The formation of diastereomers by reacting the amino acid amide with a chiral agent results in distinct NMR spectra for each diastereomer, allowing for their identification.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and the spectrum of one enantiomer will be a mirror image of the other. By comparing the experimental CD spectrum to that of known standards or to theoretical calculations, the absolute configuration can often be inferred.

Enantiomeric Excess Determination Methodologies

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in the synthesis and application of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the enantiomeric excess of amino acid derivatives. chromatographytoday.comyakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographytoday.com The enantiomers will have different retention times, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated from the peak areas. For 2-amino-N,4-dimethylpentanamide, a typical chiral column, such as one based on polysaccharide derivatives, could be employed. yakhak.org

Illustrative Chiral HPLC Data for this compound:

EnantiomerRetention Time (min)Peak Area
(R)-isomer8.515000
(S)-isomer10.21500

This is an interactive data table. You can sort and filter the data.

From this illustrative data, the enantiomeric excess could be calculated as: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, often through the use of chiral resolving agents or chiral solvating agents. rug.nlamanote.comacs.org These agents interact with the enantiomers to form diastereomeric complexes, which have distinct chemical shifts in the NMR spectrum. amanote.com The integration of the signals corresponding to each diastereomer allows for the quantification of their relative amounts and thus the calculation of the enantiomeric excess. acs.org For 2-amino-N,4-dimethylpentanamide, a chiral resolving agent could form a complex with the amino group, leading to separable signals for the protons near the chiral center.

Racemization Prevention Strategies during Synthesis and Derivatization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis and derivatization of amino acids and their derivatives. creation.com The α-proton of the chiral center in amino acids is susceptible to abstraction under certain conditions, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization. creation.comoup.com

During the synthesis of 2-amino-N,4-dimethylpentanamide, the key step is the formation of the amide bond between the carboxylic acid of N,4-dimethyl-2-aminopentanoic acid and an amine. This step often requires the activation of the carboxylic acid, which can increase the acidity of the α-proton and promote racemization. oup.com

Several strategies can be employed to minimize racemization:

Choice of Coupling Reagents: The use of appropriate coupling reagents is critical. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress racemization during peptide coupling reactions. oup.com

Protecting Groups: The nature of the protecting group on the amino function can influence the rate of racemization. Urethane-type protecting groups are generally preferred as they are thought to reduce the likelihood of forming an oxazolone (B7731731) intermediate, which is prone to racemization.

Reaction Conditions: Careful control of reaction conditions such as temperature, solvent, and base is essential. Lower temperatures and the use of non-polar solvents can help to reduce the rate of racemization. The choice of base is also important, with sterically hindered bases often being preferred to minimize proton abstraction at the α-carbon. oup.com

Direct Amidation Methods: Newer synthetic methods that allow for the direct amidation of unprotected amino acids under mild conditions can also help to avoid racemization. rsc.orgnih.gov

Impact of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional structure of a molecule is fundamental to its ability to interact with other molecules, a concept known as molecular recognition. For chiral molecules like 2-amino-N,4-dimethylpentanamide, the stereochemistry at the chiral center dictates its spatial arrangement and, consequently, its interactions with other chiral molecules, such as biological receptors, enzymes, and other chiral compounds.

In a biological context, the difference between two enantiomers can be profound. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This is because biological systems, being composed of chiral molecules (L-amino acids and D-sugars), create a chiral environment. The interaction between a chiral molecule and a biological receptor is often compared to a key fitting into a lock, where only one enantiomer (the key) has the correct shape to fit the chiral binding site (the lock).

For 2-amino-N,4-dimethylpentanamide, the (R)- and (S)-enantiomers will have different orientations of their functional groups (amino, amide, and isobutyl groups). This will lead to different binding affinities and selectivities when interacting with chiral targets. For instance, if this molecule were to interact with a peptide, the stereochemistry would influence the hydrogen bonding and van der Waals interactions, leading to diastereomeric complexes with different stabilities.

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of a compound by investigating the interaction of matter with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 2-amino-N,4-dimethylpentanamide hydrochloride, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Based on the structure of this compound, the following proton signals would be anticipated.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.7Doublet3H
-CH(NH₂)~3.5Multiplet1H
-CH₂-~1.5-1.7Multiplet2H
-CH(CH₃)₂~1.8Multiplet1H
-CH(CH₃)₂~0.9Doublet6H
Amide N-H~7.5-8.5Broad Singlet1H
Amine -NH₃⁺~8.0-9.0Broad Singlet3H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different types of carbon atoms in the molecule. For a structural analogue, N,4-dimethylpentanamide, some carbon chemical shift data is available in public databases. nih.gov

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O~175
-CH(NH₂)~55-60
N-CH₃~26
-CH₂-~40-45
-CH(CH₃)₂~25-30
-CH(CH₃)₂~22

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]+) would correspond to the mass of the free base (C₇H₁₆N₂O). The expected fragmentation would involve cleavage at the amide bond and alpha-cleavage adjacent to the amine group. A common fragmentation pattern for aliphatic amines involves the loss of an alkyl radical.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
144[C₇H₁₆N₂O]⁺ (Molecular Ion)
129Loss of -NH₂
86Cleavage of the Cα-Cβ bond
57[C₄H₉]⁺ fragment
44[C₂H₆N]⁺ fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, secondary amide, and alkyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations within the molecule.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
N-H (Amine salt)3000-3300 (broad)Stretching
N-H (Amide)3250-33503250-3350Stretching
C-H (Alkyl)2850-29602850-2960Stretching
C=O (Amide I)1630-16801630-1680Stretching
N-H (Amide II)1510-1570Bending
C-N1200-13501200-1350Stretching

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds. Due to the polar nature of this compound, a reversed-phase HPLC method would likely be employed.

A typical HPLC method for a compound of this nature would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution would likely be necessary to ensure good peak shape and resolution from any impurities. Detection would typically be performed using a UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. Due to the low volatility of amino acid amides, derivatization is typically required before GC-MS analysis. sigmaaldrich.com

A common derivatization technique is silylation, where active hydrogens on the amine and amide groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. nih.gov The resulting TMS-derivatized 2-amino-N,4-dimethylpentanamide would be more volatile and thermally stable, making it suitable for GC-MS analysis. The mass spectrometer would then be used to identify the derivatized compound based on its characteristic fragmentation pattern.

Chiral Chromatography for Enantiomeric Separation and Quantification

Chirality is a fundamental property of many molecules, and the separation of enantiomers is crucial as they can exhibit different biological activities. Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. In the context of 2-amino-N,4-dimethylpentanamide, which possesses a chiral center at the alpha-carbon, chiral chromatography would be employed to resolve its (R)- and (S)-enantiomers.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. For amino acid derivatives, macrocyclic glycopeptide CSPs, like those based on teicoplanin, have shown particular success in resolving enantiomers of underivatized amino acids and related compounds. sigmaaldrich.com

The mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acids, bases), is optimized to achieve baseline separation. Detection is often performed using UV-Vis spectroscopy or, for higher sensitivity and specificity, mass spectrometry (MS). nih.gov Quantification of each enantiomer is accomplished by integrating the peak areas in the chromatogram and comparing them to calibration curves generated from reference standards of the pure enantiomers.

Below is an illustrative data table summarizing typical parameters for the chiral separation of a compound like this compound.

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.1% Formic Acid in Methanol/Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0

This data is illustrative and based on typical methods for similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting electron density map is used to build a model of the molecule's structure. For a hydrochloride salt, this technique would also reveal the details of the ionic interactions and hydrogen bonding network within the crystal lattice.

The crystallographic data obtained would include the crystal system, space group, and unit cell dimensions. This information is fundamental for understanding the solid-state properties of the compound, such as its packing arrangement and potential for polymorphism.

An example of the type of data obtained from an X-ray crystallographic analysis is presented in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.12 Å, b = 5.45 Å, c = 18.34 Å
α = 90°, β = 98.5°, γ = 90°
Volume 1001.2 ų
Z (Molecules per unit cell) 4
Calculated Density 1.198 g/cm³
R-factor 0.045

This data is hypothetical and serves as an example of crystallographic data.

Advanced hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive analysis of chemical compounds. nih.gov For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be a particularly valuable hyphenated technique.

LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is ideal for the analysis of amino acid derivatives in complex matrices. thermofisher.com The HPLC system separates the compound of interest from impurities and other components of a mixture. The eluent from the HPLC column is then introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and the parent ion corresponding to the protonated molecule of 2-amino-N,4-dimethylpentanamide is selected. This parent ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification. nih.gov

LC-MS/MS can be used for various applications, including pharmacokinetic studies, metabolite identification, and purity profiling. The high specificity of the technique allows for accurate quantification even at very low concentrations. researchgate.net

Chemical Reactivity and Derivatization Studies

Modifications at the Amino Group

The primary amino group (—NH₂) is the most nucleophilic and reactive site on the molecule, making it the principal target for a variety of covalent modifications. Its reactivity is foundational to numerous derivatization strategies.

Acylation and Sulfonylation Reactions

The primary amine of 2-amino-N,4-dimethylpentanamide readily undergoes N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically conducted in the presence of a base to neutralize the generated acid, results in the formation of a new amide bond. researchgate.net Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides, yielding the corresponding sulfonamide derivative. These reactions are generally high-yielding and serve as a reliable method for introducing a wide array of substituents to the nitrogen atom.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reagent Product Name Class of Product
Acetyl Chloride N-(1-(methylamino)-4-methyl-1-oxopentan-2-yl)acetamide Acyl Derivative
Benzoyl Chloride N-(1-(methylamino)-4-methyl-1-oxopentan-2-yl)benzamide Acyl Derivative
Methanesulfonyl Chloride N-(1-(methylamino)-4-methyl-1-oxopentan-2-yl)methanesulfonamide Sulfonamide

Alkylation and Reductive Amination Strategies

Direct N-alkylation of the primary amine can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. A more controlled and widely used strategy is reductive amination. thegauntgroup.comnih.gov This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine (Schiff base) intermediate, which is then reduced in situ to the corresponding secondary amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. organic-chemistry.org This method is highly versatile and prevents the formation of quaternary ammonium (B1175870) salts. thegauntgroup.comorganic-chemistry.org

Table 2: Reductive Amination with Various Carbonyl Compounds

Carbonyl Compound Reducing Agent Product Name
Formaldehyde Sodium Triacetoxyborohydride N,N,4-trimethyl-2-aminopentanamide
Acetone Sodium Borohydride N-isopropyl-2-amino-N,4-dimethylpentanamide

Formation of Schiff Bases and Cyclization Reactions

The primary amino group condenses with aldehydes or ketones to form imines, also known as Schiff bases. nih.govmdpi.com This reaction is typically reversible and acid-catalyzed. The resulting C=N double bond in the Schiff base provides a site for further chemical transformations. For instance, reaction with bifunctional reagents can lead to the formation of heterocyclic structures. The synthesis of Schiff base metal complexes is a significant area of study, as these compounds often exhibit interesting coordination chemistry. mdpi.comnih.gov

Transformations at the Amide Moiety

The secondary amide group in 2-amino-N,4-dimethylpentanamide is significantly less reactive than the primary amine. Modifications at this site are more challenging and generally require harsher conditions or a strategy that involves initial protection of the more reactive amino group.

N-Alkylation and N-Acylation of the Amide Nitrogen

Direct alkylation or acylation of the amide nitrogen is difficult due to its lower nucleophilicity compared to the primary amine. To achieve selective modification at the amide, the primary amine is typically first protected with a suitable protecting group (e.g., Boc or Cbz). Following protection, the amide nitrogen can be deprotonated using a strong base (e.g., sodium hydride) to form an amidate anion, which can then react with an alkyl halide or acyl chloride. monash.edu Subsequent removal of the protecting group yields the N-alkylated or N-acylated amide derivative. nih.gov

Hydrolysis and Transamidation Reactions

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically requiring elevated temperatures, will yield 2-amino-4-methylpentanoic acid and methylammonium (B1206745) chloride. Basic hydrolysis would yield the carboxylate salt and methylamine.

Transamidation, the exchange of the amine portion of the amide with a different amine, is also a possible transformation. This reaction generally requires high temperatures or the use of a catalyst to proceed efficiently, as the amide bond is relatively stable.

Table 3: Mentioned Compound Names

Compound Name
2-amino-N,4-dimethylpentanamide hydrochloride
N-(1-(methylamino)-4-methyl-1-oxopentan-2-yl)acetamide
N-(1-(methylamino)-4-methyl-1-oxopentan-2-yl)benzamide
N-(1-(methylamino)-4-methyl-1-oxopentan-2-yl)methanesulfonamide
N-(1-(methylamino)-4-methyl-1-oxopentan-2-yl)-4-methylbenzenesulfonamide
N,N,4-trimethyl-2-aminopentanamide
N-isopropyl-2-amino-N,4-dimethylpentanamide
N-benzyl-2-amino-N,4-dimethylpentanamide
2-amino-4-methylpentanoic acid
Methylammonium chloride

Heterocyclic Ring Annulation and Scaffold Diversification

The functional groups of 2-amino-N,4-dimethylpentanamide can participate in cyclization reactions to form a variety of heterocyclic scaffolds. Such transformations are of great interest in medicinal chemistry for the generation of diverse molecular architectures.

Intramolecular reactions are a common strategy for forming heterocyclic rings. For example, the intramolecular reaction of N-(o-carboxybenzoyl)-L-leucine has been studied, revealing two competing pathways: cyclization to form the imide N-phthaloylleucine, and hydrolysis to phthalic acid and leucine (B10760876). rsc.org Imide formation is the dominant reaction under highly acidic conditions. rsc.org While this example involves a leucine derivative with a specifically introduced reactive group, it illustrates the potential for the amino and a suitably positioned carboxylic acid group to undergo cyclization.

Another approach to scaffold diversification is through reactions that involve both the amine and another part of the molecule, or an external reagent, to build a new ring. For instance, the synthesis of 2-amino-4,5-diarylthiazole derivatives has been achieved by reacting α-bromoketones with thiourea, followed by functionalization of the amino group. mdpi.com This suggests that a suitably functionalized derivative of 2-amino-N,4-dimethylpentanamide could serve as a precursor for thiazole (B1198619) synthesis.

Furthermore, the synthesis of novel functionalized fused-ring β-amino lactones and lactams with multiple chiral centers has been accomplished from strained bicyclic β-amino acids via stereocontrolled ring-rearrangement metathesis. nih.gov This highlights the utility of amino acid-derived scaffolds in constructing complex heterocyclic systems.

Starting Material AnalogueReaction TypeResulting HeterocycleKey Features
N-(o-carboxybenzoyl)-L-leucineIntramolecular CyclizationN-phthaloylleucine (Imide)Favored under acidic conditions. rsc.org
α-Bromoketone + ThioureaHeterocyclization2-AminothiazoleA general method for thiazole synthesis. mdpi.com
Strained Bicyclic β-Amino AcidsRing-Rearrangement Metathesisβ-Amino Lactones and LactamsStereocontrolled synthesis of complex heterocycles. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the electronic properties of 2-amino-N,4-dimethylpentanamide hydrochloride. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations are foundational for understanding the molecule's reactivity.

For analogous amino acid derivatives, DFT studies have been successfully employed to predict molecular properties. For instance, studies on similar compounds have shown that the distribution of electron density is significantly influenced by the presence of the amino and amide groups. The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

PropertyDescriptionTypical Predicted Values for Similar Amino Acid Amides
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-6.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.1.0 to 2.0 eV
HOMO-LUMO Gap Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability.7.0 to 9.0 eV
Dipole Moment A measure of the polarity of the molecule.2.0 to 4.0 Debye

Note: The values presented are typical for analogous amino acid amides and serve as an estimation for this compound.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate predictions of molecular energies and spectroscopic properties. While computationally more demanding than DFT, they are often used as a benchmark for accuracy. For molecules of this size, ab initio calculations can be instrumental in refining the understanding of its energetic landscape and in predicting spectroscopic data with high fidelity.

Conformation Analysis and Conformational Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms in the molecule that can be interconverted by rotation about single bonds.

Dihedral AngleDescriptionPredicted Stable Conformations (in degrees)
Φ (phi) C-N-Cα-C~ -150 to -60
Ψ (psi) N-Cα-C-N~ -60 to -30 and ~120 to 180
χ1 (chi1) N-Cα-Cβ-Cγ~ -60, 180, 60

Note: Predicted stable conformations are based on typical values for leucine (B10760876) derivatives.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a simulated environment, such as in aqueous solution. By solving Newton's equations of motion for the atoms of the system, MD simulations can track the trajectory of the molecule over time, providing insights into its conformational changes, flexibility, and interactions with solvent molecules. These simulations can reveal how the molecule explores its conformational landscape and how it interacts with its surroundings on a pico- to nanosecond timescale.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and the chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment.

Quantum mechanical calculations, often using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a reasonable degree of accuracy. By calculating the chemical shifts for different low-energy conformers and averaging them based on their predicted populations, a more accurate prediction of the experimental spectrum can be achieved.

AtomPredicted ¹³C Chemical Shift (ppm) for a Leucinamide-like structure
Carbonyl C 170 - 180
50 - 60
40 - 50
20 - 30
Methyl C's (isopropyl) 20 - 25
N-Methyl C 25 - 35

Note: These are estimated chemical shift ranges based on analogous structures.

Solvation Effects and pKa Prediction

The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. Computational models can account for these solvation effects, either explicitly by including solvent molecules in the simulation or implicitly by treating the solvent as a continuous medium.

These models are essential for accurately predicting properties such as the acid dissociation constant (pKa) of the primary amino group. The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at a given pH. Computational methods, such as those combining quantum mechanics with continuum solvation models, can provide valuable predictions of pKa values, which are important for understanding the molecule's behavior in biological systems.

Enzymatic Transformations and Biocatalytic Applications

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely employed strategy for the separation of racemic mixtures. This technique relies on the ability of a stereoselective enzyme to preferentially convert one enantiomer of a racemic substrate into a product, leaving the unreacted enantiomer in high enantiomeric excess. For racemic 2-amino-N,4-dimethylpentanamide, this would typically involve the enantioselective hydrolysis of the amide bond by an aminopeptidase (B13392206) or an amidase.

The successful enzymatic resolution of racemic 2-amino-N,4-dimethylpentanamide would hinge on the identification of a suitable enzyme with high stereoselectivity and catalytic activity. Aminopeptidases and amidases are the primary classes of enzymes utilized for the hydrolysis of amino acid amides. nih.gov These enzymes are ubiquitous in nature and can be isolated from a wide range of microbial sources. oup.com

Screening for an effective biocatalyst would involve testing a variety of commercially available or newly isolated enzymes. Key characteristics to be evaluated include:

Enantioselectivity (E-value): This is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is crucial for achieving high enantiomeric excess of both the product and the remaining substrate.

Substrate Specificity: The enzyme must accept 2-amino-N,4-dimethylpentanamide as a substrate. The bulky N,4-dimethylpentyl group may influence the binding of the substrate to the active site.

Activity and Stability: The enzyme should exhibit sufficient activity under practical reaction conditions and maintain its stability over the course of the reaction.

Several well-characterized aminopeptidases and amidases have demonstrated efficacy in the resolution of various amino acid amides and could be potential candidates for the resolution of 2-amino-N,4-dimethylpentanamide. nih.gov For instance, D-aminopeptidase from Ochrobactrum anthropi and L-amino acid amidase from Pseudomonas azotoformans have been successfully used for the dynamic kinetic resolution of amino acid amides. nih.gov

Table 1: Examples of Aminopeptidases and Amidases for Potential Resolution

Enzyme Source Organism Stereoselectivity Reference
D-aminopeptidase (DAP) Ochrobactrum anthropi D-selective nih.gov
L-amino acid amidase (LaaA) Pseudomonas azotoformans L-selective nih.gov
Amidase Geobacillus pallidus Varies with substrate nih.gov

To maximize the efficiency of the enzymatic resolution, it is essential to optimize the reaction conditions. Key parameters that influence the rate and selectivity of the biocatalytic process include pH, temperature, substrate concentration, and enzyme loading.

pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the substrate, thereby influencing substrate binding and catalysis. The optimal pH for amidases and aminopeptidases is typically in the neutral to slightly alkaline range. For example, the maximum conversion rate for the dynamic kinetic resolution of alanine (B10760859) amide using D-aminopeptidase or L-amino acid amidase was observed at pH 7.3. nih.gov

Temperature: Temperature influences the reaction rate, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to enzyme denaturation and loss of activity. The optimal temperature must be determined to balance reaction rate and enzyme stability.

Enzyme Loading: The amount of enzyme used will directly impact the reaction time. Higher enzyme concentrations will result in faster conversion, but economic considerations often dictate the use of the lowest effective enzyme loading.

Table 2: Illustrative Optimization of a Biocatalytic Resolution

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
pH 6.0 7.0 8.0 7.0
Temperature (°C) 25 37 45 37
Substrate Conc. (mM) 10 50 100 50

| Conversion (%) | 35 | 48 | 42 | 48 |

Biotransformation Pathways and Metabolite Identification (in vitro, mechanistic focus)

Understanding the potential biotransformation pathways of 2-amino-N,4-dimethylpentanamide is important for predicting its metabolic fate. In vitro studies using liver microsomes or other enzyme preparations can provide insights into the likely metabolic reactions. The primary amide group in 2-amino-N,4-dimethylpentanamide is a likely site for metabolic transformation.

The principal biotransformation pathway for primary amides is hydrolysis, catalyzed by amidases, to yield the corresponding carboxylic acid and ammonia. nih.gov In the case of 2-amino-N,4-dimethylpentanamide, this would result in the formation of 2-amino-4-methylpentanoic acid (leucine) and N-methylamine.

Other potential, though likely minor, biotransformation pathways could involve N-dealkylation of the N-methyl group or hydroxylation at various positions on the pentyl chain, catalyzed by cytochrome P450 enzymes.

Proposed Primary Biotransformation Pathway:

Substrate: 2-amino-N,4-dimethylpentanamide

Enzyme: Amidase / Carboxylesterase

Reaction: Hydrolysis

Products: 2-amino-4-methylpentanoic acid (Leucine) and N-methylamine

Identifying these potential metabolites would typically involve incubating the parent compound with a relevant biological matrix (e.g., liver microsomes) and analyzing the reaction mixture using techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect and characterize the products.

Applications As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

As a chiral building block, 2-amino-N,4-dimethylpentanamide hydrochloride can serve as a foundational unit in the stereoselective synthesis of complex organic molecules. nbinno.comsigmaaldrich.com Chiral amines and amino acid derivatives are crucial in the pharmaceutical and agrochemical industries for creating enantiomerically pure compounds, where a specific stereoisomer is responsible for the desired biological activity. nih.gov

The primary amine group in this compound is nucleophilic and can participate in a wide array of chemical transformations. These include N-alkylation, N-acylation, and reductive amination reactions to form new carbon-nitrogen bonds. The amide functionality, while generally stable, can also be involved in specific transformations or influence the molecule's conformational properties. nih.gov The presence of a defined stereocenter allows for the transfer of chirality to the target molecule, which is a key strategy in asymmetric synthesis. ambeed.com The isobutyl group at the 4-position provides steric bulk, which can influence the stereochemical outcome of reactions at the nearby chiral center.

Table 1: Potential Synthetic Transformations of 2-amino-N,4-dimethylpentanamide

Reaction Type Reagent Example Functional Group Involved Resulting Structure
N-Acylation Acetyl Chloride Primary Amine N-acetyl derivative
N-Alkylation Benzyl Bromide Primary Amine N-benzyl derivative
Reductive Amination Acetone, NaBH(OAc)₃ Primary Amine N-isopropyl derivative

Integration into Peptide and Peptidomimetic Structures

The structural similarity of this compound to natural amino acids makes it a candidate for integration into peptide chains to form peptidomimetics. wikipedia.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation, better oral bioavailability, and enhanced receptor affinity. researchgate.net

Incorporating unnatural amino acids, like the parent amino acid of 2-amino-N,4-dimethylpentanamide, into a peptide sequence can introduce conformational constraints. nih.gov The N-methyl amide and the isobutyl side chain can influence the backbone's dihedral angles, forcing the peptide into a specific secondary structure, such as a β-turn or an α-helix. mdpi.com This conformational rigidity can lock the molecule in its bioactive conformation, leading to higher potency. Furthermore, the modified structure can disrupt the recognition sites for proteases, thereby extending the molecule's half-life in biological systems. nih.gov

Table 2: Comparison of Natural Peptides and Peptidomimetics

Feature Natural Peptides Peptidomimetics Containing Unnatural Amino Amides
Building Blocks 20 proteinogenic amino acids Natural and non-proteinogenic amino acids, scaffolds nih.gov
Backbone Polyamide Modified backbone, e.g., N-alkylation, isosteres wikipedia.org
Stability Often low (susceptible to proteolysis) Generally high (resistant to enzymatic degradation) researchgate.net
Conformation Flexible Conformationally constrained mdpi.com

| Bioavailability | Typically poor | Can be optimized for improved bioavailability |

Use in the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Amino-containing compounds are frequently used as scaffolds for the development of such probes due to the versatility of the amine group for chemical modification. acs.org The primary amine of this compound can be readily functionalized with reporter tags, such as fluorescent dyes or biotin, or with reactive groups for covalent labeling of target proteins. acs.orgresearchgate.net

For example, the amine can be coupled to a fluorophore like fluorescein (B123965) or rhodamine to create a probe for fluorescence microscopy or flow cytometry. Alternatively, it can be attached to a photoaffinity label or a warhead group to enable covalent capture of a specific protein target, which is a powerful technique for target identification and validation in drug discovery. acs.org The specific stereochemistry and substitution pattern of the 2-amino-N,4-dimethylpentanamide scaffold can be exploited to achieve selective binding to a target protein pocket.

Contribution to the Construction of Chiral Scaffolds

A chiral scaffold is a rigid molecular framework with defined stereochemistry that can be elaborated into a variety of target molecules. springernature.com Chiral amino acids and their derivatives are excellent starting materials for the synthesis of such scaffolds. nih.gov this compound, with its fixed stereocenter, can be used to initiate a synthetic sequence leading to more complex chiral structures like heterocyclic systems or macrocycles. h1.co

The synthesis of these scaffolds often involves intramolecular reactions where the existing stereocenter directs the formation of new stereocenters. nih.gov For instance, the amine and a second functional group introduced elsewhere in the molecule could cyclize to form a chiral piperidinone or lactam. These resulting scaffolds can then serve as platforms for creating libraries of compounds for drug discovery, where the substituents are varied to explore the structure-activity relationship (SAR). nih.gov The defined three-dimensional arrangement of functional groups on a rigid scaffold is often key to achieving high-affinity and selective interactions with biological targets. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Bioconjugation Strategies

The presence of a primary amine group in 2-amino-N,4-dimethylpentanamide hydrochloride serves as a versatile chemical handle for covalent attachment to biomolecules. Future research is poised to explore its use in various bioconjugation strategies, moving beyond traditional methods to create more stable and specific linkages. The primary amine allows for reactions analogous to those used for the N-terminus or lysine (B10760008) side chains in proteins. nih.gov

Emerging strategies could focus on leveraging this amine for site-specific modifications of proteins, peptides, or other biological macromolecules. This could involve enzymatic ligations or chemo-selective reactions that are orthogonal to other functional groups present in a biological system. Research could investigate its incorporation into antibody-drug conjugates (ADCs) or as a linker to attach probes for bio-imaging applications.

Table 1: Potential Bioconjugation Reactions for this compound

Reagent Type Functional Group Targeted Resulting Linkage Key Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amine Amide Common, stable linkage, but can be susceptible to hydrolysis.
Isothiocyanate Primary Amine Thiourea Highly stable bond, often used for attaching fluorescent dyes.
Aldehyde/Ketone Primary Amine Imine (then reduced to Amine) Forms a Schiff base which can be stabilized by reductive amination.
Squarate Esters Primary Amine Vinylogous Amide Small linker size and controlled reaction stoichiometry. nih.gov

Application in Advanced Materials Science

The amino acid-like backbone of this compound makes it a compelling monomer for the synthesis of novel polymers. Specifically, it could be incorporated into poly(ester amides) (PEAs) or specialty polyamides. Research in this area would focus on how the compound's specific structure—including its chiral center and the isobutyl side chain—influences the bulk properties of the resulting materials.

The introduction of this monomer could enhance the hydrogen-bonding network within a polymer matrix due to its amide group, potentially improving thermomechanical properties. bohrium.com Furthermore, its chirality could be exploited to create polymers with unique optical properties or to serve as chiral stationary phases in separation science. Investigations into the biodegradability of polymers incorporating this compound would also be a key research direction, as amino acid-based polymers are often prized for their biocompatibility. acs.orgscience.gov

Integration with Flow Chemistry and Automated Synthesis

The synthesis of chiral amines and amides is an area that has benefited significantly from the adoption of continuous flow chemistry. nih.govwhiterose.ac.ukacs.org Future research will likely focus on developing a continuous, multi-step synthesis for this compound and its derivatives. Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.gov

An automated flow synthesis could enable rapid library generation for structure-activity relationship (SAR) studies by allowing for facile modification of the amine or acid components. Furthermore, integrating in-line purification and real-time analytical techniques would create a fully automated "synthesis-to-testing" platform. The development of such processes is a key goal in modern pharmaceutical manufacturing to accelerate drug discovery and reduce waste. whiterose.ac.ukrsc.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis for Amide Formation

Parameter Conventional Batch Synthesis Potential Flow Synthesis Advantage of Flow
Reaction Time Hours Seconds to Minutes nih.gov Increased throughput
Safety Handling of large volumes of reagents; potential for thermal runaway Small reaction volumes; superior heat dissipation Inherently safer process
Scalability Difficult; requires process redesign Straightforward; operate for longer time (scaling-out) Faster transition from lab to production
Racemization Control Can be difficult with long reaction times Reduced via short residence times at precise temperatures nih.gov Higher enantiopurity of product
Process Control Limited control over mixing and temperature gradients Precise, automated control of all parameters High reproducibility and optimization potential

Development of Supramolecular Assemblies Incorporating the Compound

The molecular structure of this compound contains key features for directing non-covalent self-assembly. The secondary amide group is a potent hydrogen bond donor and acceptor, while the isobutyl group provides a hydrophobic domain. This combination could be exploited to design novel supramolecular structures such as hydrogels, nanofibers, or vesicles. mdpi.comnih.gov

Future studies could explore how changes in pH or temperature trigger the assembly or disassembly of these structures, leading to the creation of "smart" materials that respond to environmental stimuli. doi.org Such materials have potential applications in drug delivery, tissue engineering, and regenerative medicine. researchgate.netsemanticscholar.org The chirality of the molecule could also impart a helical twist to the resulting assemblies, a phenomenon of great interest in supramolecular chemistry.

Expansion of Theoretical Predictive Models for Reactivity and Interaction

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work. For this compound, future theoretical studies could provide deep insights into its chemical reactivity and intermolecular interactions.

Advanced computational models can predict the conformational landscape of the molecule, including the planarity and potential for distortion of the amide bond, which is critical to its chemical and biological reactivity. nih.govnih.gov Quantum mechanics (QM) calculations could elucidate reaction mechanisms and predict activation energies for its synthesis or derivatization. Furthermore, molecular dynamics (MD) simulations could model the self-assembly process, revealing how individual molecules aggregate to form larger supramolecular structures. researchgate.net These predictive models would accelerate the rational design of new materials and bioconjugates based on this compound. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.